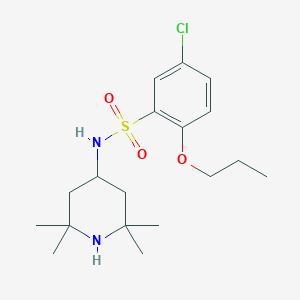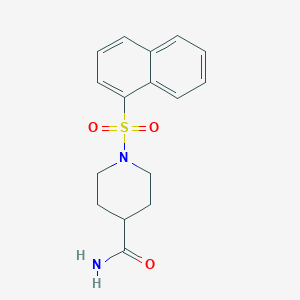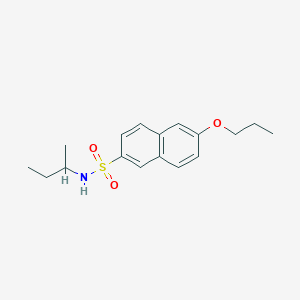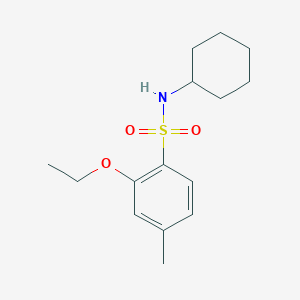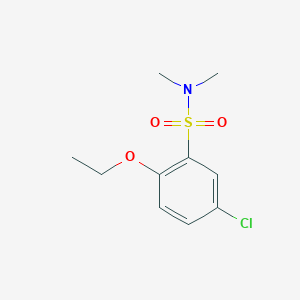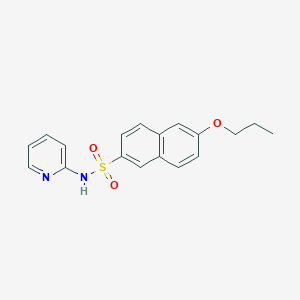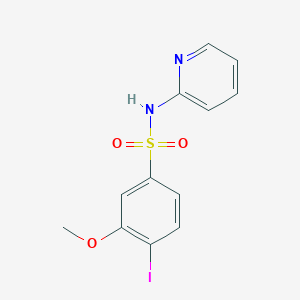
4-iodo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-iodo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in various types of cancers. Additionally, this compound has also been studied for its potential use as a diagnostic tool for imaging tumors using positron emission tomography (PET).
Mechanism of Action
The mechanism of action of 4-iodo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance in cancer cells, leading to their death. Additionally, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide have been extensively studied in vitro and in vivo. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in various types of cancers. Additionally, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using 4-iodo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase IX, which makes it a promising candidate for the development of anti-cancer drugs. Additionally, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant effects, which may have potential applications in the treatment of other diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-iodo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide. One potential direction is the development of novel anti-cancer drugs based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Other potential future directions include the study of this compound's potential applications in other areas, such as anti-inflammatory and anti-oxidant therapies. Overall, the study of 4-iodo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide has significant potential for the development of novel therapeutic agents and diagnostic tools.
Synthesis Methods
The synthesis of 4-iodo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 4-iodo-3-methoxybenzenesulfonyl chloride with pyridine-2-amine in the presence of a base. The reaction proceeds through nucleophilic substitution, and the final product is obtained after purification using column chromatography.
properties
Molecular Formula |
C12H11IN2O3S |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
4-iodo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O3S/c1-18-11-8-9(5-6-10(11)13)19(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
InChI Key |
FKRKYZRDQXGMII-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)I |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




